C18H21NO6S2
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Overview
Description
((4-(2-methoxyphenoxy)phenyl)sulfonyl)methionine is a synthetic compound with the molecular formula C18H21NO6S2 and a molecular weight of 411.49 g/mol . This compound is characterized by the presence of a methoxyphenoxy group attached to a phenylsulfonyl moiety, which is further linked to methionine, an essential amino acid.
Preparation Methods
The synthesis of ((4-(2-methoxyphenoxy)phenyl)sulfonyl)methionine typically involves multiple steps, including the formation of the methoxyphenoxyphenylsulfonyl intermediate and its subsequent coupling with methionine. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve cost-effectiveness and scalability .
Chemical Reactions Analysis
((4-(2-methoxyphenoxy)phenyl)sulfonyl)methionine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the conversion of sulfonyl groups to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenoxy group, where nucleophiles such as halides or amines replace the methoxy group.
Scientific Research Applications
((4-(2-methoxyphenoxy)phenyl)sulfonyl)methionine has diverse applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with cellular pathways.
Medicine: Research is ongoing to explore its therapeutic potential, particularly in the development of novel drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of ((4-(2-methoxyphenoxy)phenyl)sulfonyl)methionine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenoxy group may facilitate binding to hydrophobic pockets, while the sulfonyl group can form hydrogen bonds or electrostatic interactions with active sites. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
((4-(2-methoxyphenoxy)phenyl)sulfonyl)methionine can be compared with other sulfonyl-containing compounds, such as:
((4-(2-hydroxyphenoxy)phenyl)sulfonyl)methionine: This compound has a hydroxy group instead of a methoxy group, which may alter its reactivity and binding properties.
((4-(2-chlorophenoxy)phenyl)sulfonyl)methionine: The presence of a chlorine atom can significantly impact the compound’s chemical behavior and biological activity.
((4-(2-nitrophenoxy)phenyl)sulfonyl)methionine:
These comparisons highlight the unique features of ((4-(2-methoxyphenoxy)phenyl)sulfonyl)methionine, such as its specific functional groups and their influence on its chemical and biological properties.
Properties
Molecular Formula |
C18H21NO6S2 |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
(2S)-2-[[4-(2-methoxyphenoxy)phenyl]sulfonylamino]-4-methylsulfanylbutanoic acid |
InChI |
InChI=1S/C18H21NO6S2/c1-24-16-5-3-4-6-17(16)25-13-7-9-14(10-8-13)27(22,23)19-15(18(20)21)11-12-26-2/h3-10,15,19H,11-12H2,1-2H3,(H,20,21)/t15-/m0/s1 |
InChI Key |
ZINZJWYAJXCTMR-HNNXBMFYSA-N |
Isomeric SMILES |
COC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)N[C@@H](CCSC)C(=O)O |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=C(C=C2)S(=O)(=O)NC(CCSC)C(=O)O |
Origin of Product |
United States |
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